molecular formula C11H11ClN4O3 B008780 6-Chloroneplanocin CAS No. 103232-24-2

6-Chloroneplanocin

Cat. No. B008780
M. Wt: 282.68 g/mol
InChI Key: QHILTTBFPUOZHJ-VDAHYXPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroneplanocin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a nucleoside analog that is structurally similar to adenosine. It was first synthesized in 1993 and has since been studied extensively for its mechanism of action and potential therapeutic benefits.

Mechanism Of Action

6-Chloroneplanocin works by inhibiting the activity of SAHH, which is involved in the metabolism of S-adenosylmethionine (SAM). SAM is a critical methyl donor in various cellular processes, including DNA methylation and protein methylation. By inhibiting SAHH, 6-Chloroneplanocin increases the levels of SAM, which leads to an accumulation of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, which are enzymes that are involved in DNA and protein methylation. The inhibition of methyltransferases leads to the dysregulation of gene expression and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 6-Chloroneplanocin has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Chloroneplanocin is its specificity for SAHH. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of SAHH in various cellular processes. However, the use of 6-Chloroneplanocin in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. These limitations can be overcome by using alternative solvents and optimizing the concentration of the compound.

Future Directions

There are several future directions for the study of 6-Chloroneplanocin. One potential application is in the treatment of viral infections, such as HCV. This compound has been shown to inhibit the replication of HCV, and further research is needed to determine its efficacy in vivo. Another area of research is the development of more potent and selective SAHH inhibitors. By improving the specificity and potency of SAHH inhibitors, it may be possible to develop more effective cancer therapies that target this enzyme. Overall, the study of 6-Chloroneplanocin has the potential to lead to significant advancements in cancer research and drug development.

Synthesis Methods

The synthesis of 6-Chloroneplanocin involves several steps, including the protection of the hydroxyl groups on the ribose ring, the chlorination of the purine ring, and the deprotection of the hydroxyl groups. The final product is obtained through purification and crystallization. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

The primary application of 6-Chloroneplanocin is in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that is essential for the proliferation of cancer cells. By inhibiting SAHH, 6-Chloroneplanocin induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

properties

CAS RN

103232-24-2

Product Name

6-Chloroneplanocin

Molecular Formula

C11H11ClN4O3

Molecular Weight

282.68 g/mol

IUPAC Name

(1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1

InChI Key

QHILTTBFPUOZHJ-VDAHYXPESA-N

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO

SMILES

C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO

Other CAS RN

103232-24-2

synonyms

6-chloroneplanocin

Origin of Product

United States

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